rel-5-chloro-N-[2-[4-[[[[[(1R,3R)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide
Description
Properties
CAS No. |
586414-84-8 |
|---|---|
Molecular Formula |
C23H28ClN3O6S |
Molecular Weight |
510.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-[[(1S,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18-/m0/s1 |
InChI Key |
VFBAJFAMXTVSQA-ROUUACIJSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
rel-5-chloro-N-[2-[4-[[[[[(1R,3R)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; 3-trans-Hydroxycyclohexyl Glyburide |
Origin of Product |
United States |
Preparation Methods
Chemical Hydroxylation Strategies
Chemical methods often involve transition metal catalysts to facilitate hydroxylation. For example, palladium-mediated oxidation or iron-based Fenton reagents can introduce hydroxyl groups into aromatic systems. However, these methods face challenges in achieving trans-specific stereochemistry and often require protecting groups to prevent over-oxidation. A notable limitation is the formation of byproducts, which complicates purification and reduces overall yield.
Biocatalytic Reduction
Enzymatic approaches using alcohol dehydrogenases (ADHs) have emerged as superior alternatives due to their high stereoselectivity and mild reaction conditions. ADHs catalyze the reduction of ketone intermediates to alcohols, enabling precise control over the trans-3 hydroxyl configuration. For instance, ADHs from Lactobacillus kefir and Candida glabrata have been employed in analogous syntheses of chiral alcohols, achieving enantiomeric excess (e.e.) values >99%.
Enzymatic Hydroxylation: Process Optimization
Biocatalytic routes leverage cofactor recycling systems, such as glucose dehydrogenase (GDH), to sustain NAD(P)H levels during reduction. This method eliminates the need for stoichiometric reducing agents and enhances sustainability.
Table 1: Key Parameters for Biocatalytic Hydroxylation of Glyburide Derivatives
These parameters highlight the efficiency of enzymatic systems in producing high-purity hydroxylated derivatives. For example, a fusion enzyme combining ADH and GDH achieved a space-time yield of 1,505.5 g·L⁻¹·d⁻¹ for (R)-3-quinuclidinol, demonstrating industrial viability.
Industrial-Scale Production Techniques
Large-scale synthesis requires optimizing reaction conditions for cost-effectiveness and reproducibility. Dry-ball and wet-bead milling have been explored to enhance the dissolution properties of glyburide intermediates, facilitating homogeneous reaction mixtures.
Catalytic Hydrogenation
Industrial processes often employ heterogeneous catalysts, such as palladium on carbon (Pd/C), under hydrogen atmospheres. However, this method risks over-reduction and requires stringent temperature control (25–50°C) to preserve the trans configuration.
Continuous Flow Systems
Recent advances in continuous flow chemistry enable precise control over residence times and reagent mixing, reducing side reactions. For example, a biphasic water/octanol system achieved 330 g·L⁻¹ substrate loading with 79% yield in 12 h, illustrating the potential for modular production.
Reaction Conditions and Byproduct Management
Critical factors influencing yield and purity include:
-
pH Control : Maintaining pH 6.5–7.5 stabilizes enzyme activity and prevents hydrolysis of labile intermediates.
-
Temperature : Reactions typically proceed at 22–25°C to balance enzyme stability and reaction kinetics.
-
Solvent Selection : Biphasic systems (e.g., water/octanol) improve substrate solubility while facilitating product isolation.
Table 2: Comparison of Hydroxylation Methods
| Method | Catalyst | Yield (%) | e.e. (%) | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Chemical Catalysis | Pd/C, Fe³⁺ | 60–75 | 80–90 | Moderate | High (toxic waste) |
| Biocatalytic Reduction | ADH/GDH fusion enzymes | 85–91 | >99 | High | Low |
Scientific Research Applications
(rac)-trans-3-Hydroxy Glyburide has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism and chemical behavior of sulfonylureas.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its pharmacokinetic properties and potential use in diabetes treatment.
Industry: Utilized in the development of improved drug formulations and delivery systems
Mechanism of Action
The mechanism of action of (rac)-trans-3-Hydroxy Glyburide involves its interaction with ATP-sensitive potassium channels on pancreatic beta cells. By inhibiting these channels, it promotes insulin secretion, thereby lowering blood glucose levels. This action is similar to that of glyburide, but the hydroxyl group may influence its binding affinity and pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The hydroxylation position (C3 vs. C4) and stereochemistry (cis vs. trans) significantly differentiate Glyburide metabolites (Table 1).
Table 1: Structural Comparison of Glyburide Metabolites
| Compound | CAS Number | Molecular Formula | Molecular Weight | Hydroxylation Position | Stereochemistry |
|---|---|---|---|---|---|
| Glyburide (Parent) | 10238-21-8 | C₂₃H₂₈ClN₃O₅S | 494.00 | N/A | N/A |
| (rac)-trans-3-Hydroxy Glyburide | Not explicitly listed | Likely C₂₃H₂₈ClN₃O₆S | 510.00* | C3 | trans |
| (rac)-cis-3-Hydroxy Glyburide | 23074-02-4 | C₂₃H₂₈ClN₃O₆S | 510.00 | C3 | cis |
| rac-trans-4-Hydroxy Glyburide | 23155-04-6 | C₂₃H₂₈ClN₃O₆S | 510.00 | C4 | trans |
Metabolic Pathways and Pharmacokinetics
- (rac)-trans-3-Hydroxy Glyburide : Likely formed via CYP3A7 in fetal livers, similar to M5 (trans-4-Hydroxy Glyburide), but its placental contribution remains unstudied .
- rac-trans-4-Hydroxy Glyburide : A major metabolite produced by both fetal hepatic CYP3A7 and placental CYP19, with unclear pharmacological activity .
- (rac)-cis-3-Hydroxy Glyburide : Less prevalent in metabolic studies, suggesting lower enzymatic affinity for cis hydroxylation .
Comparison with Sulfonylurea Analogues
Glyburide vs. Glimepiride
Glyburide and Glimepiride are structurally related arylsulfonylureas but differ in pharmacokinetics and safety profiles (Table 2).
Table 2: Pharmacological Comparison of Sulfonylureas
| Parameter | Glyburide | Glimepiride | (rac)-trans-3-Hydroxy Glyburide |
|---|---|---|---|
| Half-life | 4–10 hours | 5–8 hours | Not characterized |
| Metabolism | CYP3A4/CYP3A7 | CYP2C9 | CYP3A7 (presumed) |
| Hypoglycemia Risk | High | Moderate | Unknown |
| Hepatotoxicity | Yes | Yes | Not reported |
| Placental Transfer | 70% to fetus | Limited data | Likely similar to Glyburide |
Second-Generation vs. First-Generation Sulfonylureas
Q & A
Basic Research Questions
Q. How can researchers distinguish between (rac)-trans-3-Hydroxy Glyburide and its cis-isomer in synthetic mixtures?
- Methodological Answer : Use chiral chromatography (e.g., HPLC or LC-MS) with validated separation protocols to resolve stereoisomers. Confirm identity via mass spectrometry and nuclear magnetic resonance (NMR) by comparing retention times and spectral data to reference standards. Ensure calibration with certified isomers (e.g., rac-cis-3-Hydroxy Glyburide, CAS 23074-02-4, and rac-trans-4-Hydroxy Glyburide, CAS 23155-04-6) . Validate method precision using spiked matrices and reproducibility across multiple runs .
Q. What analytical techniques are recommended for quantifying (rac)-trans-3-Hydroxy Glyburide in biological samples?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., rac-cis-3-Hydroxy Glyburide-d3,13C) to correct for matrix effects. Optimize extraction protocols (e.g., protein precipitation or solid-phase extraction) to minimize interference from plasma proteins or tissue homogenates. Validate sensitivity (LOQ < 1 ng/mL) and specificity against structurally related metabolites .
Q. How should researchers validate antibodies used in assays targeting glyburide metabolites like (rac)-trans-3-Hydroxy Glyburide?
- Methodological Answer : Characterize antibody specificity via competitive ELISA or Western blotting against pure enantiomers. Report antibody source, dilutions (e.g., 1:1000 in PBS-T), and validation data (e.g., cross-reactivity < 5% with parent glyburide). Include Research Resource Identifiers (RRIDs) and buffer compositions (e.g., 0.1% BSA in Tris-HCl) to ensure reproducibility .
Advanced Research Questions
Q. What experimental models are suitable for studying the anti-inflammatory activity of (rac)-trans-3-Hydroxy Glyburide in inflammatory bowel disease (IBD)?
- Methodological Answer : Use ex vivo human colonic mucosal explants from Crohn’s disease patients to assess cytokine suppression (e.g., IL-1β, TNF-α). Treat explants with 10–100 µM (rac)-trans-3-Hydroxy Glyburide and quantify cytokines via multiplex assays (e.g., Luminex). Compare results to glyburide’s NLRP3 inflammasome inhibition in IL-10-/- mice . Include controls for metabolic stability (e.g., co-treatment with CYP450 inhibitors) to isolate direct effects .
Q. How can dynamic PET/MR imaging be applied to study the pharmacokinetics of (rac)-trans-3-Hydroxy Glyburide in vivo?
- Methodological Answer : Radiolabel the compound (e.g., [11C]-labeling) and administer it in a whole-body PET/MR study. Use spectral analysis dynamic models for direct reconstruction of multi-bed PET data, enabling parametric imaging of pharmacokinetic parameters (e.g., K1 maps for hepatic uptake). Validate against plasma concentration-time profiles and compartmental modeling .
Q. What statistical design is optimal for optimizing (rac)-trans-3-Hydroxy Glyburide-loaded nanocarriers?
- Methodological Answer : Apply central composite design (CCD) to optimize lipid nanoparticle formulations. Variables: solid lipid (stearic acid) vs. liquid lipid (oleic acid) ratios. Responses: particle size (nm) and drug entrapment efficiency (%). Use Design Expert 12.0 to generate 10–15 experimental trials and validate predictions via ANOVA (p < 0.05). Include a table of trials with measured outcomes (see example in Table 1 of ) .
Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility in animal studies involving (rac)-trans-3-Hydroxy Glyburide?
- Methodological Answer : Adhere to ARRIVE guidelines by reporting genetic backgrounds, housing conditions (e.g., microbial status, diet), and dosing regimens (mg/kg, route). For inflammasome studies, specify NLRP3 activation protocols (e.g., LPS priming) and validate endpoints via Western blot (caspase-1 cleavage) . Archive raw data (e.g., cytokine arrays) in repositories with digital object identifiers (DOIs) .
Conflict Resolution in Data Interpretation
Q. How should contradictory results on (rac)-trans-3-Hydroxy Glyburide’s metabolic stability be addressed?
- Methodological Answer : Replicate studies using identical in vitro systems (e.g., human liver microsomes) and control for CYP450 isoforms (e.g., CYP2C9 vs. CYP3A4). Compare half-life (t1/2) and intrinsic clearance (CLint) under standardized conditions (pH 7.4, 37°C). Use ANOVA to identify batch effects or inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
